molecular formula C10H8F3IO2S B3090196 Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate CAS No. 1208080-30-1

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate

Cat. No. B3090196
CAS RN: 1208080-30-1
M. Wt: 376.14 g/mol
InChI Key: AOBHONCODLWGQZ-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is commonly used in laboratory experiments due to its unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the iodine and sulfur atoms.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate. However, it is known to be a potent inhibitor of human carboxylesterase 2, which is an enzyme involved in the metabolism of various drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate in lab experiments is its high reactivity and selectivity. It can be used in a wide range of organic reactions, and its unique properties make it an attractive reagent for the synthesis of various compounds. However, one of the main limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the use of Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate in scientific research. One potential direction is the development of new chemical reactions and methodologies that utilize this compound. Additionally, it may be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate has several scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, it is used in the development of new chemical reactions and methodologies.

properties

IUPAC Name

ethyl 3-iodo-5-(trifluoromethylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3IO2S/c1-2-16-9(15)6-3-7(14)5-8(4-6)17-10(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBHONCODLWGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250035
Record name Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate

CAS RN

1208080-30-1
Record name Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208080-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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